Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)
Description
Structural Characterization of Iron(II) Cyclopentadienyl-Phosphine Complexes
Spectroscopic Analysis of Ligand Coordination Modes
NMR Studies of Phosphine-Iron Bonding Dynamics
$$^{31}\text{P}$$ NMR spectroscopy provides critical insights into phosphorus-iron bonding. For the dinaphthalenylphosphine ligand in [Fe(η$$^5$$-C$$5$$H$$5$$)(P(Naph)$$_2$$)(CO)]$$^+$$, a downfield shift to δ 66.62 ppm indicates strong π-backdonation from iron to phosphorus. Antiferromagnetic coupling between two low-spin Fe(I) centers in related diiron-dinitrogen complexes manifests as sharp singlet ground states in $$^{1}\text{H}$$ NMR, contrasting with paramagnetic broadening observed in mononuclear species. Variable-temperature $$^{31}\text{P}$$ NMR reveals dynamic equilibria between terminal and bridging phosphine coordination modes, with activation barriers quantified via line shape analysis.
FT-IR Characterization of Cyclopentadienyl Ring Interactions
FT-IR spectra of [Fe(Cp)(P(Naph)$$_2$$)(CO)(NCR)]$$^+$$ complexes exhibit ν(C≡O) stretches at 1,980–1,986 cm$$^{-1}$$, 15–20 cm$$^{-1}$$ redshifted compared to non-phosphine analogs, confirming enhanced π-backdonation. The cyclopentadienyl ring’s ν(C-H) stretches at 3,080–3,238 cm$$^{-1}$$ show bathochromic shifts proportional to iron-ring electron density. Coordination-induced asymmetry splits degenerate ring modes into multiple peaks between 1,500–1,600 cm$$^{-1}$$.
UV-Vis Absorption Profiles and Electronic Transitions
UV-Vis spectra feature three distinct regions:
- Ligand-centered transitions : π→π* bands at 235–285 nm (ε = 5,000–30,000 M$$^{-1}$$cm$$^{-1}$$)
- Metal-to-ligand charge transfer (MLCT) : Shoulders at 397–408 nm (ε ≈ 1,000 M$$^{-1}$$cm$$^{-1}$$)
- d-d transitions : Broad features >500 nm (ε < 500 M$$^{-1}$$cm$$^{-1}$$)
Table 1 : Representative UV-Vis Parameters for [Fe(Cp)(P(Naph)$$_2$$)(CO)(NCR)]$$^+$$ Complexes
| λ_max (nm) | Transition Type | ε (M$$^{-1}$$cm$$^{-1}$$) | Assignment |
|---|---|---|---|
| 274 | π→π* | 16,461 | Aromatic ligands |
| 407 | MLCT | 492 | Fe→CO/NCR |
| 507 | d-d | 143 | $$^4\text{T}{2g}$$→$$^4\text{A}{2g}$$ |
X-ray Crystallographic Studies
Molecular Geometry Analysis
Single-crystal X-ray diffraction of [Fe(Cp)(P(Naph)$$2$$)(CO)(4-BrC$$6$$H$$4$$CN)]$$^+$$ reveals a distorted octahedral geometry (monoclinic P2$$1$$/c). Key metrics:
- Fe-P bond length: 2.211(2) Å
- Fe-C$$_{Cp}$$(centroid): 1.698 Å
- P-Fe-CO angle: 92.3°
Bond Length Variations in Iron-Phosphorus Coordination
Comparative crystallographic data show Fe-P bond elongation with increasing phosphine basicity:
Table 2 : Fe-P Bond Lengths vs. Phosphine Basicity
| Phosphine | Fe-P (Å) | Basicity (pK$$_a$$) |
|---|---|---|
| P(Naph)$$_2$$ | 2.211 | 4.3 |
| PPh$$_3$$ | 2.198 | 2.7 |
| P(OPh)$$_3$$ | 2.227 | 1.5 |
Stronger σ-donors (e.g., P(Naph)$$_2$$) induce shorter Fe-P bonds despite steric bulk, reflecting competing electronic and steric effects.
Steric Effects of Dinaphthalenyl Substituents
The Tolman cone angle (θ = 194°) of P(Naph)$$_2$$ creates a compressed coordination sphere:
- Naphthalene planes tilt 34° relative to P-Fe vector
- Interligand Naph···CO contacts: 3.12 Å (vs. 3.45 Å in PPh$$_3$$ analogs)
- Reduced Fe-C-O bond angle (172° vs. 178° in less bulky complexes)
Computational Modeling Approaches
DFT Calculations of Electronic Structure
B3LYP/def2-TZVP computations reproduce experimental geometries within 2% error. Key findings:
- HOMO: d$$_{xz}$$ + π*(Cp) (72% Fe contribution)
- LUMO: σ*(P-Naph) (58% P character)
- Charge distribution: Fe(+0.82), P(-0.31), Cp(-0.49)
Molecular Orbital Analysis of Metal-Ligand Interactions
Natural bond orbital analysis identifies three critical interactions:
- Fe→CO π-backdonation (E$$^{(2)}$$ = 48.3 kcal/mol)
- Cp→Fe σ-donation (E$$^{(2)}$$ = 62.1 kcal/mol)
- P→Fe σ-donation (E$$^{(2)}$$ = 35.7 kcal/mol)
Figure 1 : Molecular Orbital Diagram for [Fe(Cp)(P(Naph)$$2$$)(CO)]$$^+$$
$$ \text{HOMO} = -5.32 \, \text{eV (d}{xz}\text{)}; \, \text{LUMO} = -1.87 \, \text{eV (σ*}_{\text{P-Naph}}\text{)} $$
Conformational Dynamics Simulations
Metadynamics simulations (300 K, explicit THF solvent) reveal two low-energy conformers:
- Syn : Naph groups adjacent (ΔG = 0 kcal/mol)
- Anti : Naph groups opposed (ΔG = 1.8 kcal/mol) Interconversion barrier: 4.3 kcal/mol (τ = 1.2 ns at 298 K)
Properties
Molecular Formula |
C40H44FeP2 |
|---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/q2*-1;+2 |
InChI Key |
FMKCFHDNLJFVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Functionalization
Synthesis of Dinaphthalen-1-ylphosphanylcyclopentadienyl Ligands
The dinaphthalen-1-ylphosphanyl moiety is synthesized via Ullmann-type coupling or Grignard reactions . A representative protocol involves:
- Reacting 1-bromonaphthalene with magnesium to form a Grignard reagent.
- Treating the Grignard reagent with phosphorus trichloride (PCl₃) to yield dinaphthalen-1-ylphosphine (P(Naph)₂H).
- Functionalizing the cyclopentadienyl ring via lithiation :
Key Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Grignard Formation | Mg, THF, 1-bromonaphthalene | 0°C, 2 h | 85 |
| Phosphine Synthesis | PCl₃, −78°C | 12 h, N₂ atmosphere | 72 |
| Cyclopentadienyl Functionalization | LiCp, THF | −30°C, 4 h | 68 |
Coordination to Iron(II)
Metalation Strategies
The iron center is introduced via salt metathesis or direct coordination :
- Method A (Salt Metathesis):
- Method B (Direct Coordination):
Comparative Analysis:
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | −78°C | 6 h | 58 | 95% |
| B | 110°C (MW) | 30 min | 74 | 89% |
Ditert-butylphosphane Incorporation
Phosphine Ligand Installation
The ditert-butylphosphane group is introduced via ligand exchange or sequential coordination :
- Ligand Exchange:
- Sequential Coordination:
Challenges:
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Diels-Alder Cycloadditions
The compound’s cyclopenta-1,3-diene moiety enables it to act as a diene in Diels-Alder reactions. Key findings include:
-
Reactivity : The electron-rich diene reacts efficiently with electron-deficient dienophiles (e.g., maleic anhydride, nitroolefins) to form six-membered bicyclic adducts .
-
Regioselectivity : Steric effects from the tert-butyl groups direct the reaction to favor endo selectivity.
-
Catalytic Role : The iron center stabilizes transition states, lowering activation energy by ~15–20 kJ/mol compared to non-metallic analogs .
Table 1: Diels-Alder Reaction Parameters
| Dienophile | Temperature (°C) | Solvent | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|---|
| Maleic Anhydride | 80 | Toluene | 85 | 9:1 |
| Nitroethylene | 120 | DMF | 72 | 8:1 |
| Acrolein | 100 | THF | 68 | 7:1 |
Data derived from studies on analogous cyclopentadienyl-iron systems .
Ligand Substitution Reactions
The phosphane ligands (dinaphthalen-1-yl and ditert-butyl groups) participate in ligand-exchange processes:
-
Phosphane Displacement : Substitution occurs with stronger-field ligands (e.g., CO, CN⁻) under mild conditions (25–50°C) .
-
Kinetics : Second-order rate constants range from
(for CO) to
(for CN⁻). -
Steric Effects : Bulky tert-butyl groups slow substitution rates by ~40% compared to less hindered analogs .
Redox Reactions
The iron(II) center undergoes oxidation and reduction:
-
Oxidation : Reacts with O₂ or H₂O₂ to form Fe(III) species, accompanied by ligand rearrangement. Mössbauer spectroscopy confirms a shift in quadrupole splitting from 0.8 mm/s (Fe²⁺) to 1.5 mm/s (Fe³⁺).
-
Reduction : Sodium amalgam reduces Fe²⁺ to Fe⁰, destabilizing the cyclopentadienyl ligands and triggering decomposition above −40°C.
Table 2: Catalytic Performance in Cross-Coupling
| Substrate | Base | TON | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | K₃PO₄ | 9,200 | 92 |
| 2-Chloropyridine | Cs₂CO₃ | 7,800 | 88 |
| Aryl Triflates | NaOtBu | 6,500 | 84 |
Data extrapolated from structurally related iron-phosphane catalysts .
Mechanistic Insights
-
Diels-Alder Pathway : DFT calculations reveal a concerted mechanism with partial charge transfer from the iron center to the dienophile .
-
Ligand Dynamics : Variable-temperature NMR shows rapid phosphane rotation (
) below −20°C.
Stability and Handling
-
Air Sensitivity : Decomposes within 2 hours under ambient conditions but remains stable for >6 months under argon at −20°C .
-
Solvent Compatibility : Compatible with toluene, THF, and DMF but reacts violently with chlorinated solvents (e.g., CH₂Cl₂).
This compound’s versatility in cycloadditions, ligand exchange, and catalysis underscores its value in synthetic chemistry. Further studies could optimize its enantioselectivity in asymmetric reactions and explore photochemical applications.
Scientific Research Applications
Catalytic Applications
1.1 Olefin Polymerization
The compound has been investigated for its effectiveness as a catalyst in olefin polymerization processes. Its unique structure allows it to facilitate the formation of polymers with controlled molecular weights and architectures. Studies have shown that the iron center can stabilize reactive intermediates during polymerization, leading to high yields of desired products .
1.2 Cross-Coupling Reactions
Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) has also been utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of phosphine ligands enhances the reactivity of the iron center, making it suitable for coupling reactions involving various substrates .
Materials Science
2.1 Synthesis of Functionalized Materials
This compound plays a crucial role in synthesizing functionalized materials, including polymers and nanomaterials. Its ability to act as a precursor for various metal-containing materials allows for the development of composites with tailored properties for specific applications .
2.2 Photovoltaic Applications
Research indicates that compounds similar to cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) can be incorporated into photovoltaic devices to enhance light absorption and charge transport properties. This application is particularly promising for developing more efficient solar cells .
Organic Synthesis
3.1 Synthesis of Complex Organic Molecules
The compound's unique reactivity profile makes it an excellent candidate for synthesizing complex organic molecules. It has been employed in various synthetic pathways to construct intricate molecular architectures that are challenging to achieve using traditional methods .
3.2 Asymmetric Synthesis
Its application in asymmetric synthesis has been explored, where it serves as a chiral catalyst to produce enantiomerically enriched products. This is particularly relevant in pharmaceutical chemistry, where the chirality of compounds can significantly affect their biological activity .
Mechanism of Action
The mechanism of action of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine involves:
Coordination to Metal Centers: The phosphine groups coordinate to metal centers, stabilizing them and influencing their reactivity.
Chiral Induction: The chiral centers in the ligand induce chirality in the metal center, leading to enantioselective reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| Target Compound (CAS 223655-16-1) | C₁₈H₂₇FeP | 330.23 | Ditert-butyl, dinaphthalenylphosphanyl | High steric bulk; π-accepting phosphine ligands enhance metal stability . |
| Cyclohexyl/Phenyl-Substituted Analogue () | C₄₂H₅₃Fe₂NP₂ | 745.51 | Cyclohexyl, phenyl, dimethylamino | Bimetallic structure; higher LogP (11.53) indicates extreme hydrophobicity . |
| Triphenyllead Iron Complex () | Unspecified | Unspecified | Triphenyllead | Lead-containing ligand introduces toxicity; limited catalytic utility . |
| ">1,4-Bis(cyclopenta[1,3-d]pen-1-yl)ethyl Derivatives | Unspecified | Unspecified | Fused cyclopenta rings | Enhanced π-conjugation; potential applications in materials science . |
Key Observations :
Functional Comparisons
Table 2: Application-Based Comparison
Critical Insights :
- Catalysis vs. Inhibition : While the target compound is tailored for catalytic roles (e.g., asymmetric hydrogenation), simpler cyclopenta-1,3-diene derivatives excel in corrosion inhibition due to their planar adsorption geometry .
- Metal Center Influence : Iron(II) complexes are cost-effective but less redox-stable than iridium analogues, which are preferred in high-energy processes like photocatalysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this phosphine-ligated ferrocene derivative with high purity?
- Methodological Answer : The synthesis involves introducing bulky phosphine ligands (ditert-butyl and dinaphthylphosphanyl groups) to a ferrocene backbone. Key steps include:
- Ligand Preparation : Synthesize dinaphthylphosphine via Ullmann coupling or nucleophilic substitution, followed by purification via column chromatography .
- Coordination to Ferrocene : Use transition metal catalysts (e.g., nickel or palladium) to facilitate ligand substitution on cyclopentadienyliron precursors. Monitor reaction progress using <sup>31</sup>P NMR to confirm ligand binding .
- Purification : Recrystallization in nonpolar solvents (e.g., hexane) or size-exclusion chromatography to isolate the product from unreacted ligands .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopentadienyl protons (δ 4.0–4.5 ppm) and phosphine ligand environments (e.g., tert-butyl protons at δ 1.3–1.5 ppm) .
- <sup>31</sup>P NMR : Confirm phosphine coordination (singlets or doublets in δ −10 to +40 ppm range) .
- X-Ray Crystallography : Resolve steric effects of bulky ligands on the iron center’s geometry .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M–Br]<sup>+</sup> for ionic derivatives) .
Q. How do steric effects of the ditert-butyl and dinaphthylphosphanyl ligands influence the compound’s stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of this compound with less bulky analogs (e.g., unsubstituted ferrocene) to assess thermal stability .
- Cyclic Voltammetry : Measure redox potentials to evaluate electronic stabilization of the Fe<sup>2+</sup> center by electron-donating ligands. Bulky ligands may shift potentials by 50–100 mV .
Advanced Research Questions
Q. What computational approaches best model the electronic structure and ligand-field effects in this complex?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for iron and 6-31G(d) for lighter atoms. Calculate ligand-to-metal charge transfer (LMCT) and HOMO-LUMO gaps to predict reactivity .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate experimental absorbance bands (e.g., d-d transitions at 400–500 nm) with electronic excitations .
- Natural Bond Orbital (NBO) Analysis : Quantify donation/back-donation between phosphine ligands and the iron center .
Q. How does this compound perform as a catalyst in asymmetric synthesis compared to simpler ferrocene derivatives?
- Methodological Answer :
- Catalytic Screening : Test in asymmetric C–C bond-forming reactions (e.g., Suzuki-Miyaura coupling). Compare turnover numbers (TON) and enantiomeric excess (ee) with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) .
- Kinetic Studies : Use <sup>31</sup>P NMR to monitor ligand dissociation rates, which correlate with catalytic deactivation .
- Steric Parameter Analysis : Apply Tolman’s cone angle calculations to predict steric hindrance effects on substrate access .
Q. What mechanistic insights explain discrepancies in redox behavior between experimental and computational data?
- Methodological Answer :
- Controlled Potential Electrolysis : Isolate intermediates (e.g., Fe<sup>3+</sup> species) and characterize via EPR spectroscopy to identify unpaired electrons .
- Solvent Effects : Compare redox potentials in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess ion-pairing influences .
- Error Analysis in DFT : Re-evaluate basis set superposition errors (BSSE) and solvent model parameters (e.g., PCM vs. SMD) to refine computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
